A Technical Guide to the Chemical Properties of Sodium Acetate
A Technical Guide to the Chemical Properties of Sodium Acetate
An in-depth technical guide or whitepaper on the core chemical properties of sodium acetate (B1210297) monohydrate, tailored for researchers, scientists, and drug development professionals.
Introduction
Sodium acetate (CH₃COONa), the sodium salt of acetic acid, is a versatile and widely utilized compound in research and pharmaceutical development.[1] It is commercially available in two primary forms: anhydrous sodium acetate (C₂H₃NaO₂) and sodium acetate trihydrate (C₂H₃NaO₂·3H₂O). While the monohydrate form (C₂H₃NaO₃) is also recognized, the trihydrate is the most common hydrated variant encountered in laboratory settings. This guide provides a comprehensive overview of the core chemical and physical properties of sodium acetate, focusing on the well-documented anhydrous and trihydrate forms, presenting quantitative data, experimental protocols, and key chemical behaviors relevant to scientific applications.
Core Physical and Chemical Properties
Sodium acetate is a colorless, crystalline salt that is hygroscopic in its anhydrous form and efflorescent (loses water of hydration) in its trihydrate form when exposed to warm, dry air.[2][3] When heated to decomposition, it emits a characteristic vinegar-like odor.[1][2]
| Property | Sodium Acetate Anhydrous | Sodium Acetate Trihydrate |
| Chemical Formula | C₂H₃NaO₂[2] | C₂H₃NaO₂·3H₂O[4] |
| Molar Mass | 82.03 g/mol [2][5] | 136.08 g/mol [5] |
| CAS Number | 127-09-3[2] | 6131-90-4[2] |
| Appearance | White, hygroscopic, granular powder[2] | Colorless, transparent crystals or white granular powder |
| Density | 1.528 g/cm³ (at 20 °C)[6] | 1.45 g/cm³ (at 20 °C)[2][6] |
| Melting Point | 324 °C (615 °F; 597 K)[2][6] | 58 °C (136 °F; 331 K)[2][7] |
| Boiling Point | 881.4 °C (1,618.5 °F; 1,154.5 K)[2] | 122 °C (252 °F; 395 K) with decomposition[2] |
| pKa (of Acetic Acid) | 4.76 | 4.76 |
| pH of Solution | 8.5 - 9.9 (246 g/L at 25 °C) | 8.0 - 9.5 (1% solution)[5][8] |
Solubility
Sodium acetate is highly soluble in water, and its solubility increases significantly with temperature.[1] It is also soluble in alcohols and other polar solvents.[2][9]
| Solvent | Form | Temperature | Solubility ( g/100 mL) |
| Water | Anhydrous | 0 °C | 119[2][9] |
| 20 °C | 123.3[2][9] | ||
| 100 °C | 162.9[2][9] | ||
| Water | Trihydrate | 0 °C | 36.2[2][9] |
| 20 °C | 46.4[2][9] | ||
| 50 °C | 82[2] | ||
| Ethanol | Anhydrous | - | Moderately Soluble (5.3 g/100mL)[6] |
Acidity, Basicity, and Buffering Capacity
Sodium acetate is the salt of a weak acid (acetic acid) and a strong base (sodium hydroxide). Consequently, when dissolved in water, it undergoes hydrolysis to produce a mildly alkaline solution with a pH greater than 7.[10][11] The acetate ion (CH₃COO⁻) acts as a conjugate base, accepting a proton from water to form acetic acid and hydroxide (B78521) ions (OH⁻).[11]
This property makes sodium acetate a crucial component in buffer solutions. When combined with its conjugate acid, acetic acid, it can resist significant changes in pH, which is particularly useful for biochemical reactions that are pH-dependent within a mildly acidic range (pH 4–6).[2]
Reactivity and Stability
Stability : Sodium acetate is stable under standard storage conditions.[4][12] The anhydrous form is hygroscopic and should be protected from moisture, while the trihydrate can effloresce in warm, dry air.[3][13] For maximum stability, it should be stored in a cool, dry, well-ventilated area in a tightly sealed container.[4][13] The typical shelf life is approximately 36 months under optimal conditions.[13]
Reactivity :
-
Reaction with Strong Acids : It reacts with strong acids (e.g., HCl, H₂SO₄) to form acetic acid and the corresponding sodium salt. This is a fundamental acid-base neutralization reaction.[14]
-
CH₃COONa + HCl → CH₃COOH + NaCl
-
-
Ester Formation : Sodium acetate can be used to form esters when reacted with an alkyl halide, such as bromoethane.[2][15]
-
CH₃COONa + CH₃CH₂Br → CH₃COOCH₂CH₃ + NaBr
-
-
Decarboxylation : When heated strongly in the presence of a strong base like sodium hydroxide (typically with a calcium oxide catalyst, known as soda-lime), sodium acetate undergoes decarboxylation to produce methane (B114726) gas.[2][15]
-
CH₃COONa + NaOH → CH₄ + Na₂CO₃
-
-
Incompatibilities : It is incompatible with strong oxidizing agents (e.g., potassium permanganate), halogens, nitric acid, and potassium nitrate.[4][12][14] Explosive mixtures can form with fluorine or potassium nitrate.[12]
Experimental Protocols
This protocol describes a common laboratory method for synthesizing sodium acetate from acetic acid and sodium bicarbonate.[9][16]
Methodology :
-
Measure a defined volume of acetic acid (e.g., 5-10% solution like vinegar) and place it into a beaker.[16]
-
Slowly add sodium bicarbonate (baking soda) to the acetic acid solution while stirring continuously. Addition should be gradual to control the effervescence from the production of CO₂ gas.[16]
-
Continue adding sodium bicarbonate until the bubbling ceases, indicating the complete neutralization of the acid.
-
Gently heat the resulting sodium acetate solution on a hot plate to evaporate the excess water and concentrate the solution.[16]
-
Once the solution is sufficiently concentrated (crystals may begin to form on the surface), remove it from the heat and allow it to cool slowly and undisturbed to room temperature.[17][18]
-
Crystals of sodium acetate trihydrate will form upon cooling.
-
Separate the crystals from the remaining liquid via filtration.
-
The collected crystals can be further dried to remove residual moisture.[16]
This protocol is widely used in molecular biology, particularly for the precipitation of DNA.[19]
Methodology :
-
Weigh 12.3 g of anhydrous sodium acetate.
-
Dissolve the solid in approximately 40 mL of high-purity (e.g., MilliQ) water.
-
Carefully adjust the pH of the solution to 5.2 using glacial acetic acid. Monitor the pH continuously with a calibrated pH meter.
-
Once the target pH is reached, transfer the solution to a graduated cylinder and add high-purity water to bring the final volume to 50 mL.
-
This creates a 3 M stock solution, which can be stored at room temperature or 2-8°C. For working applications like DNA extraction, it is typically diluted tenfold to a 0.3 M concentration.[19]
This method determines the purity of a sodium acetate sample.[8]
Methodology :
-
Accurately weigh approximately 200 mg of the sodium acetate sample that has been previously dried to remove moisture.
-
Dissolve the sample in 40 mL of glacial acetic acid.
-
Add 2 drops of crystal violet solution, which will act as the indicator.
-
Titrate the solution with a standardized 0.1 N solution of perchloric acid (HClO₄) in glacial acetic acid.
-
The endpoint is reached when the color of the indicator changes from violet to blue-green.
-
Perform a blank titration (using all reagents except the sample) and make any necessary corrections to the final volume.
-
The purity is calculated based on the volume of titrant used, where each mL of 0.1 N perchloric acid is equivalent to 8.203 mg of C₂H₃NaO₂.[8]
References
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- 2. Sodium acetate - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
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- 5. chemignition.com [chemignition.com]
- 6. Sodium acetate | 127-09-3 [chemicalbook.com]
- 7. Sodium acetate hydrate, Puratronic™, 99.9985% (metals basis) | Fisher Scientific [fishersci.ca]
- 8. fao.org [fao.org]
- 9. Sodium acetate - Sciencemadness Wiki [sciencemadness.org]
- 10. quora.com [quora.com]
- 11. The pH of aqueous solution of sodium acetate is (1) 7 (2) Very low ( 3 ) .. [askfilo.com]
- 12. Sodium acetate(127-09-3) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 13. vinipul.com [vinipul.com]
- 14. vinipul.com [vinipul.com]
- 15. Sodium Acetate: Preparation, Reactions and Applications_Chemicalbook [chemicalbook.com]
- 16. Amasci.net - Sodium acetate synthesis [amasci.net]
- 17. google.com [google.com]
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- 19. Sodium acetate solution [protocols.io]
